molecular formula C13H16N4O2S B5714857 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole

5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B5714857
M. Wt: 292.36 g/mol
InChI Key: PMDBJKNHOOVDOO-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tert-butylphenyl group attached to a sulfur atom, which is further connected to a triazole ring substituted with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and nitriles or other suitable precursors.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group onto the triazole ring.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through thiolation reactions, where a thiol group is attached to the triazole ring, followed by substitution with the tert-butylphenyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in substitution reactions, where the tert-butylphenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical agents like tin(II) chloride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Biochemical Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activities or other biological processes.

Medicine:

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.

    Electronics: The compound can be used in the synthesis of materials for electronic applications, such as conductive polymers.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the triazole ring can interact with various biological targets through hydrogen bonding or hydrophobic interactions. The tert-butylphenyl group can enhance the compound’s stability and binding affinity to its molecular targets.

Comparison with Similar Compounds

    5-[(4-tert-butylphenyl)thio]-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the nitro group.

    5-[(4-tert-butylphenyl)thio]-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the methyl group.

    4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but is a boronic acid instead of a triazole.

Uniqueness: The presence of both the nitro group and the tert-butylphenyl group in 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole imparts unique chemical and biological properties. The nitro group can participate in redox reactions, while the tert-butylphenyl group enhances stability and binding affinity. The triazole ring provides a versatile scaffold for various chemical modifications and interactions.

Properties

IUPAC Name

5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)9-5-7-10(8-6-9)20-12-14-11(17(18)19)15-16(12)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDBJKNHOOVDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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